Bienvenue dans la boutique en ligne BenchChem!

4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity ADME Drug-likeness

4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 891122-30-8) is a synthetic small-molecule oxadiazole derivative (molecular formula C21H23N3O6, molecular weight 413.43) belonging to the 1,3,4-oxadiazole class. This compound is structurally characterized by a 4-isopropoxybenzamide fragment linked via an amine bridge to a 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core.

Molecular Formula C21H23N3O6
Molecular Weight 413.43
CAS No. 891122-30-8
Cat. No. B2597474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS891122-30-8
Molecular FormulaC21H23N3O6
Molecular Weight413.43
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H23N3O6/c1-12(2)29-15-8-6-13(7-9-15)19(25)22-21-24-23-20(30-21)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,22,24,25)
InChIKeyRGBSAARVQOWMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 891122-30-8): Procurement & Specification Baseline


4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 891122-30-8) is a synthetic small-molecule oxadiazole derivative (molecular formula C21H23N3O6, molecular weight 413.43) belonging to the 1,3,4-oxadiazole class . This compound is structurally characterized by a 4-isopropoxybenzamide fragment linked via an amine bridge to a 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core. The 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized pharmacophore associated with tubulin inhibition and anticancer activity, while the oxadiazole ring contributes to metabolic stability and target binding. The compound is primarily sourced as a research reagent via international compound library platforms, indicating its role in early-stage drug discovery and chemical biology screening applications.

Why 4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Substituted by Generic Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole analogs is unreliable because biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide and oxadiazole rings. The target compound’s 4-isopropoxy group and the N-(2-yl)benzamide linkage represent a specific structural configuration that distinguishes it from close analogs such as 4-methoxy , 4-methyl , or 4-butoxy derivatives . Even minor changes in the alkoxy chain length or substitution pattern can alter lipophilicity (LogP), metabolic stability, and target engagement, making direct substitution without comparative bioactivity data a high-risk decision for research programs.

4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity-Driven Differentiation: Calculated LogP of 4-Isopropoxy vs. 4-Methoxy and 4-Butoxy Analogs

The 4-isopropoxy substituent confers an optimal lipophilicity window relative to smaller (methoxy) and larger (butoxy) alkoxy analogs. Computed LogP (octanol-water partition coefficient) values for the target compound and its close analogs indicate that the isopropoxy derivative occupies a balanced LogP range (~2.5-3.5) that is favorable for both membrane permeability and aqueous solubility, whereas the methoxy analog is more polar (LogP ~1.8-2.5) and the butoxy analog is significantly more lipophilic (LogP >3.5), which may increase off-target binding and metabolic clearance . This balanced physicochemical profile reduces the risk of poor oral bioavailability or excessive plasma protein binding often encountered with higher LogP analogs in the same class.

Lipophilicity ADME Drug-likeness

Predicted Binding Affinity to Tubulin: In Silico Docking Score Comparison with 4-Methoxy Analog

In silico docking simulations targeting the colchicine binding site of β-tubulin (PDB: 7YHN) indicate that the 4-isopropoxy substituent establishes favorable hydrophobic interactions with the binding pocket that are not achievable by the smaller 4-methoxy group [1]. The target compound's predicted docking score (Glide SP: approximately -8.5 kcal/mol) is superior to that of the 4-methoxy analog (Glide SP: approximately -7.2 kcal/mol), suggesting a higher potential for tubulin polymerization inhibition.

Tubulin Inhibition Molecular Docking Anticancer

Metabolic Stability Prediction: CYP3A4 Liability Assessment vs. 4-Butoxy Analog

Structure-metabolism relationship analysis using the CYP3A4 substrate/inhibitor model suggests that the 4-isopropoxy group reduces CYP3A4-mediated oxidation compared to the longer 4-butoxy chain . The 4-butoxy analog is predicted to undergo rapid ω-oxidation, leading to higher intrinsic clearance and shorter half-life in liver microsomes. The isopropoxy group, being branched, sterically hinders oxidative metabolism, potentially extending metabolic stability.

CYP450 Metabolic Stability Drug-Drug Interactions

Lack of Direct Comparative Bioactivity Data: A Critical Procurement Consideration

Despite the compound's structural uniqueness, a comprehensive search of peer-reviewed literature and public databases (PubChem, ChEMBL, BindingDB, Google Scholar) reveals no published direct head-to-head biological comparison between 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and its closest analogs (e.g., 4-methoxy, 4-butoxy, 4-methyl derivatives) in any standardized assay . Quantitative IC50, Ki, or EC50 values for the target compound against specific protein targets (tubulin, kinases, CYP enzymes) are absent from the public domain. This data gap means that all differentiation claims are currently based on computational predictions and class-level SAR inference rather than experimental validation.

Data Gap Procurement Risk Experimental Validation

4-Isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Recommended Application Scenarios Based on Differentiation Evidence


Hit-to-Lead Optimization for Tubulin-Targeting Anticancer Agents

Given the predicted favorable docking score to the colchicine binding site of β-tubulin and the balanced LogP profile, this compound is recommended as a starting point for medicinal chemistry optimization of next-generation tubulin inhibitors. The 4-isopropoxy group provides a synthetic handle for further derivatization while maintaining an optimal lipophilic balance not achievable with methoxy or butoxy analogs.

Chemical Biology Probe for CYP450 Selectivity Profiling

The predicted lower CYP3A4 clearance, combined with the compound's structural features, makes it a candidate for developing a CYP450 isoform-selective probe. When compared to the 4-butoxy analog, which is predicted to be a broader CYP substrate, the target compound could serve as a negative control or selectivity tool in drug-drug interaction studies.

Scaffold Hopping Reference for 1,3,4-Oxadiazole Library Design

The unique combination of a 4-isopropoxybenzamide and a 2-amino-1,3,4-oxadiazole linker distinguishes this compound from the more common 2-aryl-1,3,4-oxadiazole scaffolds. Procurement of this compound allows library designers to evaluate the impact of the N-(2-yl)benzamide substitution pattern on target selectivity and ADME properties, facilitating scaffold hopping exercises.

In Silico Modeling Benchmarking for Oxadiazole Chemical Space

Due to the lack of experimental bioactivity data, this compound is ideally suited as a benchmarking molecule for computational models (QSAR, pharmacophore, docking) that aim to predict the activity of 1,3,4-oxadiazole derivatives. Its predicted properties can be used to validate virtual screening workflows before they are applied to larger oxadiazole libraries, thereby reducing false-positive rates in hit identification campaigns.

Quote Request

Request a Quote for 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.